molecular formula C19H15N3OS B12167634 7-(alpha-2-Thiazolylaminobenzyl)-8-quinolinol CAS No. 73855-38-6

7-(alpha-2-Thiazolylaminobenzyl)-8-quinolinol

Cat. No.: B12167634
CAS No.: 73855-38-6
M. Wt: 333.4 g/mol
InChI Key: NQYFDGQDVDDGGJ-UHFFFAOYSA-N
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Description

7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol is a compound that features a thiazole ring and a quinolinol moiety. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the quinolinol moiety is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol typically involves the reaction of a thiazole derivative with a quinolinol derivative under specific conditions. One common method involves the condensation of 2-aminothiazole with 7-bromo-8-quinolinol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and quinolinol rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinol derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.

Mechanism of Action

The mechanism of action of 7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The quinolinol moiety can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for drug development, particularly in the field of oncology.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.

    Quinolinol Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents, share the quinolinol moiety.

Uniqueness

7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol is unique due to the combination of the thiazole and quinolinol moieties, which may confer a distinct set of biological activities. This dual functionality can enhance its potential as a therapeutic agent, offering a broader range of interactions with biological targets compared to compounds with only one of these moieties.

Properties

CAS No.

73855-38-6

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

7-[phenyl-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C19H15N3OS/c23-18-15(9-8-14-7-4-10-20-17(14)18)16(13-5-2-1-3-6-13)22-19-21-11-12-24-19/h1-12,16,23H,(H,21,22)

InChI Key

NQYFDGQDVDDGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4

Origin of Product

United States

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